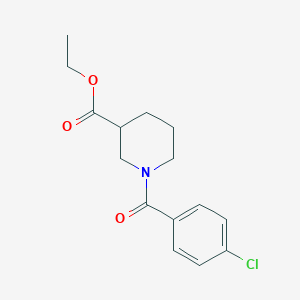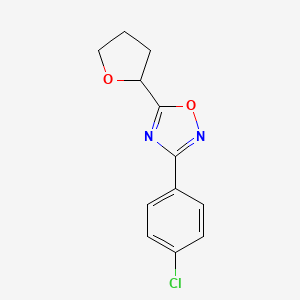![molecular formula C22H19N3O4S B3954603 N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-2,2-diphenylacetamide](/img/structure/B3954603.png)
N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-2,2-diphenylacetamide
Descripción general
Descripción
N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-2,2-diphenylacetamide, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. MNPA belongs to the class of thiosemicarbazone derivatives, which have been studied for their diverse biological activities, including antitumor, antiviral, and antibacterial effects. In
Mecanismo De Acción
The mechanism of action of N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-2,2-diphenylacetamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in tumor growth and proliferation. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. It also inhibits the NF-κB pathway, which is involved in inflammation and immune response. This compound has also been shown to induce DNA damage and inhibit topoisomerase II activity, which are important targets for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is important for the removal of damaged or abnormal cells from the body. This compound also inhibits angiogenesis, which is the process by which new blood vessels are formed, and is important for tumor growth and metastasis. This compound has been shown to inhibit cancer cell migration and invasion, which are important steps in the metastatic process.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-2,2-diphenylacetamide has several advantages for lab experiments. It is relatively easy to synthesize, and the synthesis process has been optimized to improve yield and purity. This compound has also been shown to have a wide range of biological activities, making it a versatile compound for scientific research.
However, there are also some limitations to using this compound in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. This compound also has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-2,2-diphenylacetamide. One area of research is to further elucidate its mechanism of action, which could lead to the development of more targeted cancer therapies. Another area of research is to explore the potential of this compound as an antibacterial and antiviral agent, which could have important implications for the treatment of infectious diseases. Additionally, the synthesis process for this compound could be further optimized to improve yield and purity, making it a more viable option for large-scale production.
Aplicaciones Científicas De Investigación
N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-2,2-diphenylacetamide has been extensively studied for its potential pharmacological properties. One of the main areas of research is its antitumor activity. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It exerts its antitumor effect by inducing apoptosis, inhibiting angiogenesis, and suppressing cancer cell migration and invasion.
In addition to its antitumor activity, this compound has also been studied for its antibacterial and antiviral properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as the replication of the hepatitis C virus.
Propiedades
IUPAC Name |
N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c1-29-19-14-17(25(27)28)12-13-18(19)23-22(30)24-21(26)20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,20H,1H3,(H2,23,24,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCWIAXUZUTOMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{2-[(2-fluorobenzyl)oxy]-5-nitrobenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3954520.png)
![3-[(6-chloro-4-phenyl-2-quinazolinyl)thio]-1-(3-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B3954533.png)
![ethyl 1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-3-piperidinecarboxylate](/img/structure/B3954537.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B3954541.png)
![1-(2-fluorophenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3954543.png)

![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-5-(4-chlorophenyl)-2-furamide](/img/structure/B3954563.png)
![4-butoxy-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzenesulfonamide](/img/structure/B3954573.png)



![5-[2-(allyloxy)benzylidene]-2-[4-(2-nitrophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B3954588.png)

![4-[(2-phenylbutanoyl)amino]benzamide](/img/structure/B3954620.png)